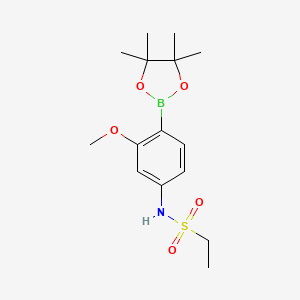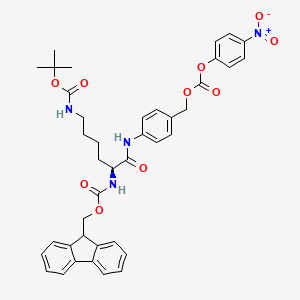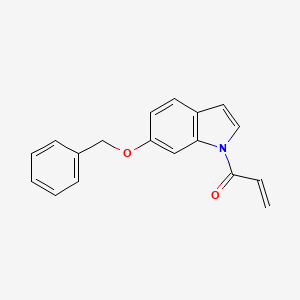![molecular formula C13H12BFO2S B13726139 [4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-fluorobenzylthio group. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Fluorobenzyl)thio]phenyl]boronic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-fluorobenzyl chloride with thiophenol to form 2-fluorobenzylthio benzene.
Borylation: The next step involves the borylation of the phenyl ring. This can be achieved through various methods, including the use of boronic acid derivatives or boron tribromide. The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Applications De Recherche Scientifique
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [4-[(2-Fluorobenzyl)thio]phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The presence of the 2-fluorobenzylthio group can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Bromophenylboronic Acid: Contains a bromine substituent on the phenyl ring.
2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: Contains both fluorine and trifluoromethyl groups on the phenyl ring.
Uniqueness
[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid is unique due to the presence of both a fluorobenzylthio group and a boronic acid group. This combination of functional groups provides unique reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H12BFO2S |
|---|---|
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
[4-[(2-fluorophenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2S/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 |
Clé InChI |
VTXMMFBTXVPDTG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


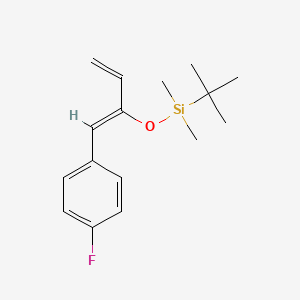
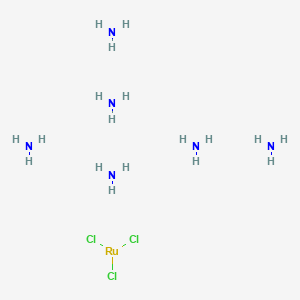
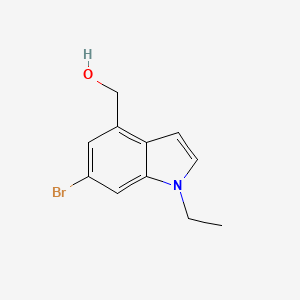

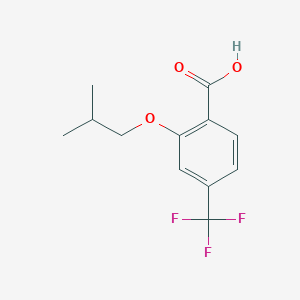
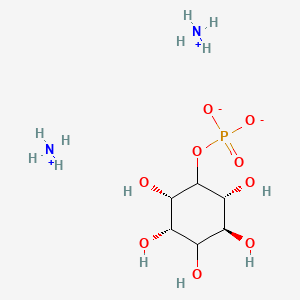
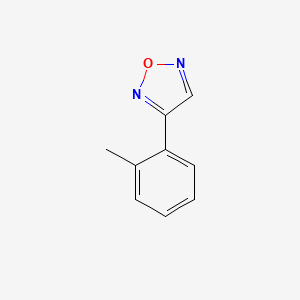
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
